molecular formula C18H16BrCl2NO3 B1505630 (S)-Ethyl 3-(4-bromophenyl)-2-(2,6-dichlorobenzamido)propanoate CAS No. 232276-01-6

(S)-Ethyl 3-(4-bromophenyl)-2-(2,6-dichlorobenzamido)propanoate

Cat. No. B1505630
CAS RN: 232276-01-6
M. Wt: 445.1 g/mol
InChI Key: NEAGYRGZNJWPLE-HNNXBMFYSA-N
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Description

(S)-Ethyl 3-(4-bromophenyl)-2-(2,6-dichlorobenzamido)propanoate, also known as BDP, is a chemical compound that has gained significant attention in scientific research. It is a chiral molecule that belongs to the family of propanoate esters. BDP has been studied for its potential applications in the fields of medicinal chemistry, pharmacology, and drug discovery.

Mechanism of Action

The exact mechanism of action of (S)-Ethyl 3-(4-bromophenyl)-2-(2,6-dichlorobenzamido)propanoate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. This compound has been found to have low toxicity in normal cells, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of (S)-Ethyl 3-(4-bromophenyl)-2-(2,6-dichlorobenzamido)propanoate is its potent anticancer activity, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on (S)-Ethyl 3-(4-bromophenyl)-2-(2,6-dichlorobenzamido)propanoate. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of focus is the optimization of this compound's pharmacokinetic properties to improve its efficacy as a therapeutic agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and inflammatory diseases.

Scientific Research Applications

(S)-Ethyl 3-(4-bromophenyl)-2-(2,6-dichlorobenzamido)propanoate has been extensively studied for its potential use as a drug candidate. It has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been investigated for its potential as an anti-inflammatory agent, with promising results in preclinical studies.

properties

IUPAC Name

ethyl (2S)-3-(4-bromophenyl)-2-[(2,6-dichlorobenzoyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrCl2NO3/c1-2-25-18(24)15(10-11-6-8-12(19)9-7-11)22-17(23)16-13(20)4-3-5-14(16)21/h3-9,15H,2,10H2,1H3,(H,22,23)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAGYRGZNJWPLE-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)Br)NC(=O)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)Br)NC(=O)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrCl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40709065
Record name Ethyl 4-bromo-N-(2,6-dichlorobenzoyl)-L-phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40709065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

232276-01-6
Record name Ethyl 4-bromo-N-(2,6-dichlorobenzoyl)-L-phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40709065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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